1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea
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Overview
Description
1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea is a chemical compound with the molecular formula C5H9N5O. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-amine with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions . The reaction conditions may vary depending on the specific reagents and desired yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .
Scientific Research Applications
1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions and enzymes, modulating their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes by binding to the heme iron, affecting the metabolism of various substrates .
Comparison with Similar Compounds
1-Ethyl-1H-1,2,4-triazole-5-amine: A precursor in the synthesis of 1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea.
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
1,2,3-Triazole: Another triazole derivative with different substitution patterns and properties
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
56872-70-9 |
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Molecular Formula |
C5H9N5O |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
1-ethyl-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C5H9N5O/c1-2-6-5(11)9-4-7-3-8-10-4/h3H,2H2,1H3,(H3,6,7,8,9,10,11) |
InChI Key |
MZPPHYZAYHEQRB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC=NN1 |
Origin of Product |
United States |
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